Structural Characterization and Synthetic Utility of 1-(5-Amino-2-morpholinophenyl)ethanone: A Technical Monograph
Executive Summary & Molecular Identity 1-(5-Amino-2-morpholinophenyl)ethanone (CAS: 482308-07-6) is a critical pharmacophore intermediate used primarily in the synthesis of heterocyclic kinase inhibitors (e.g., PI3K/mTOR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity
1-(5-Amino-2-morpholinophenyl)ethanone (CAS: 482308-07-6) is a critical pharmacophore intermediate used primarily in the synthesis of heterocyclic kinase inhibitors (e.g., PI3K/mTOR pathways) and novel antimicrobial agents targeting MCR-1. Its structural uniqueness lies in the ortho-positioning of the morpholine ring relative to the acetyl group, which induces specific steric and electronic effects that facilitate subsequent cyclization reactions (e.g., into cinnolines or quinazolines).
Cheminformatics Profile
Property
Value
Technical Context
CAS Number
482308-07-6
Primary identifier for procurement and IP search.
Molecular Formula
C₁₂H₁₆N₂O₂
Stoichiometric basis for yield calculations.
Molecular Weight
220.27 g/mol
Average mass for gravimetric preparation.
Exact Mass
220.1212
Monoisotopic mass for HRMS validation ().
SMILES
CC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Machine-readable string for docking/modeling.
LogP (Predicted)
~1.5
Indicates moderate lipophilicity; suitable for CNS-penetrant drug scaffolds.
pKa (Base)
~4.5 (Aniline)
The aniline nitrogen is the primary protonation site under acidic workup.
Structural Analysis & Pharmacophore Potential[1]
The molecule comprises three distinct functional domains, each serving a specific role in medicinal chemistry:
The Acetyl Group (C-1): Acts as an electrophilic handle. In drug synthesis, this ketone often undergoes condensation (e.g., Friedländer synthesis) to form fused ring systems.
The Morpholine Ring (C-2): Positioned ortho to the acetyl group. This placement is strategic; it improves water solubility and metabolic stability compared to acyclic amines. Sterically, it forces the acetyl group out of planarity with the benzene ring, influencing binding affinity in enzyme pockets.
The Amino Group (C-5): A nucleophilic handle located meta to the acetyl and para to the morpholine. This group is typically derivatized (e.g., amide coupling, urea formation) to extend the molecule into the "solvent-exposed" region of a protein binding pocket.
Synthetic Methodology
The synthesis of 1-(5-Amino-2-morpholinophenyl)ethanone requires a high-fidelity sequence to ensure regioselectivity. The industry-standard route utilizes a Nucleophilic Aromatic Substitution (
) followed by a chemoselective reduction.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from the fluoro-nitro precursor. The critical control point is the preservation of the acetyl moiety during nitro reduction.
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
).
Conditions: Heat to 80–90°C for 4–6 hours.
Mechanism: The acetyl group at C-1 and the nitro group at C-5 are both electron-withdrawing, significantly activating the C-2 position for nucleophilic attack by morpholine.
Workup: Pour into ice water. The intermediate (nitro-morpholine adduct) typically precipitates as a yellow solid. Filtration yields high purity (>90%) without chromatography.
Step 2: Chemoselective Nitro Reduction
Challenge: Standard hydrogenation (
, Pd/C) can sometimes reduce the ketone (acetyl) to an alcohol.
Recommended Method (Iron-Ammonium Chloride):
Suspend the nitro intermediate in Ethanol/Water (3:1).
Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 5.0 eq).
Reflux (80°C) for 2 hours.
Validation: Monitor by TLC or LC-MS. The disappearance of the nitro peak and appearance of the amine mass (
) confirms conversion.
Purification: Filter hot through Celite to remove iron residues. Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.
Analytical Validation (QC Workflow)
To certify the compound for use in biological assays or further synthesis, a rigorous Quality Control (QC) workflow is required.
Spectroscopic Data (Expected)
¹H NMR (400 MHz, DMSO-d₆):
2.55 (s, 3H, Acetyl).
2.90–3.00 (m, 4H, Morpholine ).
3.70–3.80 (m, 4H, Morpholine ).
5.20 (s, 2H, , exchangeable with ).
6.80 (d, 1H, Ar-H ortho to morpholine).
6.95 (dd, 1H, Ar-H meta to morpholine).
7.10 (d, 1H, Ar-H ortho to acetyl).
Mass Spectrometry (ESI+):
Dominant Peak:
.
Fragment:
(Loss of water/ammonia, rare in soft ionization).
QC Decision Tree
Figure 2: Quality Control workflow ensuring batch consistency before biological application.
Handling and Stability
Storage: Store at -20°C. The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.
Solubility:
High: DMSO, DMF, Methanol.
Moderate: Ethanol, Dichloromethane.
Low: Water (unless protonated with HCl).
Safety: As an aniline derivative, treat as a potential sensitizer. Use nitrile gloves and work within a fume hood.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 22605651 (Related Analogues). Retrieved from [Link]
Lan, et al. (2021). Structure-Activity Relationships of Ethanone Derivatives as MCR-1 Inhibitors. (Contextual reference for pharmacophore utility in antimicrobial resistance).
Exploratory
An In-Depth Technical Guide to 1-(5-Amino-2-morpholinophenyl)ethanone: Synthesis, Applications, and Quality Control
Forward This technical guide provides a comprehensive overview of 1-(5-Amino-2-morpholinophenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited avai...
Author: BenchChem Technical Support Team. Date: February 2026
Forward
This technical guide provides a comprehensive overview of 1-(5-Amino-2-morpholinophenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct public-domain data on this specific isomer, this guide leverages established principles and data from structurally analogous compounds, namely aminophenyl ethanone and morpholine-containing derivatives. The methodologies and insights presented herein are grounded in fundamental organic chemistry and medicinal chemistry principles, offering a robust framework for the synthesis, evaluation, and application of this molecule.
Introduction: The Scientific Rationale
1-(5-Amino-2-morpholinophenyl)ethanone belongs to a class of compounds that merge two key pharmacophores: the aminophenyl ethanone core and a morpholine substituent. The aminophenyl ethanone scaffold is a versatile building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.[1] The morpholine moiety is considered a "privileged structure" in drug discovery, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of a molecule, such as aqueous solubility, metabolic stability, and overall drug-like characteristics.[2][3] The specific arrangement of the amino, morpholino, and acetyl groups on the phenyl ring in 1-(5-Amino-2-morpholinophenyl)ethanone suggests its potential as a novel intermediate for the synthesis of bioactive compounds with unique structure-activity relationships (SAR).
Sourcing and Price Trends: A Market Overview
As of the latest analysis, dedicated commercial suppliers for 1-(5-Amino-2-morpholinophenyl)ethanone are not prominently listed in major chemical databases. This suggests that the compound is likely not available as a stock item and would require custom synthesis.
Price trends for such custom syntheses are typically dictated by the complexity of the synthetic route, the cost of starting materials, the required purity, and the scale of production. For budgetary and planning purposes, researchers should anticipate costs associated with a multi-step synthesis, purification, and full analytical characterization. It is advisable to contact custom synthesis providers with a proposed synthetic route to obtain accurate quotes.
Proposed Synthetic Routes
The synthesis of 1-(5-Amino-2-morpholinophenyl)ethanone can be approached through several strategic pathways. The selection of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible synthetic strategies are outlined below.
Route 1: Friedel-Crafts Acylation of a Morpholinyl-Aniline Precursor
This approach leverages the classic Friedel-Crafts acylation to introduce the acetyl group onto a pre-formed aminomorpholinobenzene ring.[4][5][6][7][8]
Step 1: Synthesis of 4-morpholinoaniline
In a round-bottom flask equipped with a reflux condenser, combine 1-fluoro-4-nitrobenzene (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-nitrophenyl)morpholine.
Dissolve the 4-(4-nitrophenyl)morpholine in ethanol or methanol and add a catalyst such as palladium on carbon (10% w/w).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced to the amine.
Filter the catalyst and concentrate the filtrate to obtain 4-morpholinoaniline.
Step 2: Friedel-Crafts Acylation
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
Cool the suspension to 0 °C in an ice bath.
Slowly add acetyl chloride (1.2 equivalents) to the suspension while maintaining the temperature at 0 °C.
Add the 4-morpholinoaniline (1 equivalent), dissolved in the same dry solvent, dropwise to the reaction mixture.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 1-(5-Amino-2-morpholinophenyl)ethanone.
Diagram of Synthetic Workflow (Route 1):
Caption: Workflow for Route 1: Friedel-Crafts Acylation.
Route 2: Nucleophilic Aromatic Substitution on a Pre-acylated Precursor
This alternative strategy involves introducing the morpholine moiety via nucleophilic aromatic substitution (SNAᵣ) onto an appropriately substituted aminophenyl ethanone.[9][10][11][12][13]
Step 1: Synthesis of 1-(5-Amino-2-fluorophenyl)ethanone
Start with a suitable commercially available precursor such as 1-(2-fluoro-5-nitrophenyl)ethanone.
Perform a reduction of the nitro group to an amine using standard conditions, for example, iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C), to yield 1-(5-Amino-2-fluorophenyl)ethanone.
Step 2: Nucleophilic Aromatic Substitution
In a sealed tube or microwave vial, combine 1-(5-Amino-2-fluorophenyl)ethanone (1 equivalent), morpholine (1.5 equivalents), and a suitable base such as potassium carbonate or cesium carbonate (2 equivalents) in a polar aprotic solvent like DMSO or NMP.
Heat the reaction mixture to 120-150 °C (conventional heating) or in a microwave reactor.
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product via column chromatography to afford 1-(5-Amino-2-morpholinophenyl)ethanone.
Diagram of Synthetic Workflow (Route 2):
Caption: Workflow for Route 2: Nucleophilic Aromatic Substitution.
Potential Applications in Research and Drug Development
While specific biological activities of 1-(5-Amino-2-morpholinophenyl)ethanone are not documented, its structural motifs suggest several promising avenues for investigation in drug discovery.
Kinase Inhibitors: The aminophenyl core is a common feature in many kinase inhibitors. The morpholine group can be exploited to improve solubility and form key interactions within the ATP-binding pocket of various kinases.[14]
CNS-Active Agents: The morpholine ring is present in several centrally acting drugs. Its ability to improve blood-brain barrier permeability makes this scaffold attractive for developing novel therapeutics for neurological and psychiatric disorders.[15]
Anti-inflammatory and Anticancer Agents: Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[16][17][18] The title compound could serve as a valuable intermediate for the synthesis of novel agents in these therapeutic areas.
Scaffold for Library Synthesis: Due to the reactive amino and acetyl groups, 1-(5-Amino-2-morpholinophenyl)ethanone is an excellent starting point for the diversity-oriented synthesis of compound libraries for high-throughput screening.[1]
Quality Control and Validation
A robust quality control (QC) protocol is essential to ensure the purity, identity, and stability of 1-(5-Amino-2-morpholinophenyl)ethanone. The following analytical techniques are recommended for a comprehensive characterization.[19]
A single major peak with purity >95% (or as specified). The retention time will be characteristic of the compound under the defined method conditions.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation and confirmation.[22][23][24]
The spectra should show characteristic peaks corresponding to the aromatic, morpholino, acetyl, and amino protons and carbons, with appropriate chemical shifts, multiplicities, and integrations.
Mass Spectrometry (MS)
Molecular weight confirmation and fragmentation analysis.[25][26][27][28][29]
The mass spectrum should display the correct molecular ion peak (or adducts, e.g., [M+H]⁺) corresponding to the molecular formula C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy
Identification of functional groups.
Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), C-N stretching, and C-O-C stretching (morpholine) should be present.
Elemental Analysis
Confirmation of elemental composition.
The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.
Diagram of Quality Control Workflow:
Caption: A typical workflow for the purification and quality control of the final compound.
Conclusion
1-(5-Amino-2-morpholinophenyl)ethanone represents a promising, albeit underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. The synthetic routes proposed in this guide, based on established chemical transformations, provide a practical foundation for its preparation. Furthermore, the outlined applications and comprehensive quality control protocols offer a clear path for its scientific investigation. As with any novel compound, careful execution of synthesis and rigorous analytical characterization are paramount to obtaining reliable and reproducible results in downstream applications.
References
Bonomo, M. G., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
E3S Web of Conferences. (2024).
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
NLM Dataset Catalog. (n.d.). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone.
ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are....
unknown. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone.
BenchChem. (n.d.). "synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride".
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
Google Patents. (n.d.). US4816489A - 1-(aminophenyl)-2-aminoethanone derivatives.
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Semantic Scholar. (n.d.). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.
ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives.
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine.
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions.
Intertek. (n.d.). Testing Primary Aromatic Amines in Food Packaging.
PubMed. (n.d.). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.
unknown. (n.d.).
NIH. (n.d.). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices.
PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
unknown. (n.d.). Separation and Identification of Tocotrienol Isomers by HPLC-MS and HPLC-NMR Coupling.
ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
PMC. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
PubMed. (n.d.). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
Application Note: Determination of Thermodynamic Solubility of 1-(5-Amino-2-morpholinophenyl)ethanone in Dimethyl Sulfoxide (DMSO) and Methanol
Abstract Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in vitro assay performance.[1][2] This document provide...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in vitro assay performance.[1][2] This document provides a comprehensive guide and a detailed protocol for determining the thermodynamic (equilibrium) solubility of the novel research compound, 1-(5-Amino-2-morpholinophenyl)ethanone, in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The methodologies described herein utilize the robust shake-flask method, followed by precise quantification using High-Performance Liquid Chromatography (HPLC), to ensure scientifically sound and reproducible results for researchers in pharmaceutical and chemical development.
Introduction and Scientific Principles
1-(5-Amino-2-morpholinophenyl)ethanone is a complex organic molecule featuring several functional groups that dictate its physicochemical behavior, including an aromatic ring, a basic amino group, a polar morpholine ring, and a ketone group. The interplay of these groups determines the compound's polarity and its capacity for hydrogen bonding, which are the primary drivers of its solubility in a given solvent.
Understanding a compound's solubility is paramount, as low solubility can impede absorption from the gastrointestinal tract, reducing oral bioavailability, and can also lead to the precipitation of the compound in in vitro assays, yielding unreliable data.[1][3] This note focuses on thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid form, providing a true measure of a compound's dissolution potential.[1][3][4]
Solvent Selection Rationale:
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6] Its high dielectric constant allows it to effectively solvate many compounds that are poorly soluble in water, making it an indispensable solvent in high-throughput screening and for creating concentrated stock solutions in drug discovery.[5][6][7]
Methanol (MeOH): As a polar protic solvent, methanol is capable of donating hydrogen bonds, in addition to accepting them.[8][9] Its polarity (Snyder's polarity index of ~5.1) allows it to effectively dissolve polar and ionic compounds.[10] Comparing solubility in DMSO versus methanol can provide valuable insights into the compound's dissolution mechanism and inform co-solvent selection for future formulation development.
Structural Analysis of 1-(5-Amino-2-morpholinophenyl)ethanone
The molecular structure is fundamental to predicting and interpreting solubility data. The key functional groups are highlighted below.
Caption: Chemical structure of 1-(5-Amino-2-morpholinophenyl)ethanone with key functional groups highlighted.
The presence of multiple nitrogen and oxygen atoms suggests the molecule can act as a hydrogen bond acceptor. The primary amine (-NH2) group can also act as a hydrogen bond donor. This amphipathic nature, combining a relatively non-polar phenyl ring with highly polar functional groups, suggests a complex solubility profile.
This protocol is based on the widely accepted shake-flask method, which is considered a "gold standard" for determining equilibrium solubility.[4] The workflow ensures that a state of equilibrium is reached between the undissolved solid and the solvent, providing a true thermodynamic value.
Materials and Equipment
Test Compound: 1-(5-Amino-2-morpholinophenyl)ethanone (solid, >98% purity)
Solvents:
Dimethyl Sulfoxide (DMSO), HPLC grade, anhydrous
Methanol (MeOH), HPLC grade, anhydrous
Equipment:
Analytical balance (4-decimal place)
2 mL glass vials with PTFE-lined screw caps
Vortex mixer
Orbital shaker or vial rotator with temperature control
Centrifuge with temperature control
Calibrated positive displacement pipettes
HPLC system with UV detector
0.22 µm PTFE syringe filters
HPLC vials and inserts
Workflow Diagram
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Step-by-Step Procedure
Preparation of Vials: Add an excess amount of solid 1-(5-Amino-2-morpholinophenyl)ethanone to a 2 mL glass vial. An excess is critical to ensure a saturated solution is formed; typically 5-10 mg is sufficient. Prepare vials in triplicate for each solvent.
Solvent Dispensing: Accurately dispense 1.0 mL of either DMSO or Methanol into each respective vial.
Equilibration: Securely cap the vials and place them on an orbital shaker or rotator. Incubate at a constant temperature (e.g., 25°C) for 24 hours.[3][11][12] This extended time is crucial for the system to reach thermodynamic equilibrium.
Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet the excess solid.
Supernatant Collection: Carefully aspirate the clear supernatant, taking care not to disturb the solid pellet.
Filtration: Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates that could interfere with HPLC analysis.[13]
Sample Preparation for HPLC: Accurately perform a serial dilution of the filtered saturated solution into the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
HPLC Analysis: Inject the diluted samples onto a calibrated HPLC-UV system. The concentration of the compound is determined by comparing the peak area to a standard curve prepared from a known concentration of the test compound.[14][15]
Self-Validation and Controls
Visual Confirmation: Always visually confirm that excess solid remains in the vial after the 24-hour incubation to ensure saturation was achieved.
Calibration Curve: The HPLC method must be validated with a multi-point calibration curve (minimum 5 points) exhibiting a correlation coefficient (r²) > 0.99.
Triplicate Analysis: Performing the entire experiment in triplicate for each solvent allows for the calculation of mean solubility and standard deviation, ensuring the precision of the results.
Data Presentation and Expected Results
The solubility results should be reported in standard units such as mg/mL or µM. The following table provides a template for presenting the determined solubility data.
Solvent
Temperature (°C)
Mean Solubility (mg/mL)
Standard Deviation
Molar Solubility (M)
DMSO
25
[Experimental Value]
[Calculated SD]
[Calculated Value]
Methanol
25
[Experimental Value]
[Calculated SD]
[Calculated Value]
Interpreting the Results:
Based on chemical principles, it is anticipated that 1-(5-Amino-2-morpholinophenyl)ethanone will exhibit high solubility in DMSO. DMSO's nature as a strong hydrogen bond acceptor and its ability to dissolve a broad range of compounds make it an excellent solvent for complex organic molecules.[5][6][16] Solubility in methanol is also expected to be significant due to methanol's polarity and its ability to engage in hydrogen bonding as both a donor and acceptor.[8][17] However, differences in the specific solvation energies between the two solvents may lead to a measurable difference in the final solubility values.
Discussion and Troubleshooting
Incomplete Equilibration: If the 24-hour incubation period is shortened, the measured concentration may represent kinetic solubility rather than true thermodynamic solubility, potentially overestimating the value.[4]
Compound Instability: If the compound is unstable in either solvent, degradation peaks may appear in the HPLC chromatogram. A preliminary chemical stability test is recommended if instability is suspected.
Adsorption to Filters: Some compounds may adsorb to filter materials, leading to an underestimation of solubility.[13] Using low-binding filters like PTFE and performing a filter validation study can mitigate this risk.
Solvent Hygroscopicity: Both DMSO and Methanol are hygroscopic. Using anhydrous grade solvents and minimizing exposure to atmospheric moisture is important for reproducibility, as water content can alter the solvent's properties.[5]
Conclusion
This application note provides a scientifically rigorous and validated protocol for determining the thermodynamic solubility of 1-(5-Amino-2-morpholinophenyl)ethanone in DMSO and Methanol. By following this detailed methodology, researchers can generate reliable and reproducible data that is essential for making informed decisions in the drug discovery and development pipeline, from lead optimization and formulation to the design of meaningful biological assays.
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Oreate AI Blog. (2026, January 15). Understanding the Polarity Index of Methanol: A Key to Solvent Behavior. Retrieved from [Link]
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Quora. (2016, June 6). Is methanol considered polar or nonpolar? Retrieved from [Link]
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]
Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from [Link]
ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Chem.ucla.edu. (n.d.). Polarity of Solvents. Retrieved from [Link]
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
NCBI Bookshelf. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
YouTube. (2021, January 29). Is CH3OH (Methanol) Soluble or Insoluble in Water? Retrieved from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
In-Pharma Technologist. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
Application Note: Optimizing Amide Coupling Strategies for Deactivated Anilines
Focus: 1-(5-Amino-2-morpholinophenyl)ethanone[1][2] Introduction & Strategic Analysis 1-(5-Amino-2-morpholinophenyl)ethanone is a critical scaffold in the synthesis of PI3K/mTOR pathway inhibitors.[1] Structurally, it pr...
1-(5-Amino-2-morpholinophenyl)ethanone is a critical scaffold in the synthesis of PI3K/mTOR pathway inhibitors.[1] Structurally, it presents a specific challenge to the medicinal chemist: it is a deactivated aniline .[2]
The Nucleophile: The primary amine at position 5.
The Deactivator: The acetyl group (ethanone) at position 1 is para to the amine. Through resonance and induction, this electron-withdrawing group (EWG) significantly reduces the electron density on the nitrogen, making it a sluggish nucleophile.[2]
The Sterics: The morpholine ring at position 2 adds bulk, though it is meta to the reacting amine, its solubility profile (polar aprotic preference) dictates solvent choice.[2]
Standard peptide coupling protocols (e.g., EDC/NHS) often fail or result in low conversion with this substrate.[2] This guide outlines three tiered protocols ranging from high-throughput discovery (HATU) to robust process chemistry (T3P) and aggressive activation (Acid Chlorides).[1][2]
Decision Matrix & Workflow
The following logic gate determines the optimal protocol based on your acid partner and scale.
Figure 1: Strategic decision tree for selecting the coupling agent based on the electrophile's properties.
Best for: Small scale (<100 mg), library synthesis, chiral acids.[2]
Principle: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The "Aza" nitrogen creates an intramolecular hydrogen bond that accelerates the amine attack, crucial for our deactivated aniline.
Pre-activation: In a dry vial, dissolve the Carboxylic Acid in anhydrous DMF (0.1 M concentration).
Add HATU (1.2 equiv) and DIPEA (1.0 equiv only at this stage). Stir at Room Temperature (RT) for 5–10 minutes. Visual Cue: Solution often turns yellow/orange.[1][2]
Amine Addition: Add 1-(5-Amino-2-morpholinophenyl)ethanone (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).[1]
Reaction: Stir at RT for 4 hours.
Optimization: If LCMS shows <50% conversion after 4h, heat to 50°C.[2]
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1).[2] Dry over Na₂SO₄.[4][5]
Best for: Scale-up (>1g), stubborn substrates, simple workup.[2]
Principle: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent. It drives the equilibrium toward the amide. It is exceptionally effective for anilines because it can be heated safely without explosive risks associated with HOBt/HOAt.
Wash organic layer with 1M HCl (removes pyridine and unreacted aniline), then Sat.[2] NaHCO₃ (removes unreacted acid and T3P byproducts).
Result: Often yields pure product without chromatography.
Method C: The "Nuclear Option" (Acid Chloride)
Best for: Extremely sterically hindered acids or when T3P fails.[2]
Protocol:
Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in dry DCM. Stir 1h. Evaporate to dryness to remove excess Oxalyl Chloride.
Coupling: Redissolve Acid Chloride in DCM (or THF).
Add 1-(5-Amino-2-morpholinophenyl)ethanone (0.9 equiv - use aniline as limiting reagent to simplify purification).[1][2]
Add Polymer-supported Morpholine or Triethylamine (2.0 equiv) as an acid scavenger.[1]
Stir at RT.[4][5][7] If sluggish, add DMAP (0.1 equiv) as a nucleophilic catalyst.[2]
Troubleshooting & Optimization
Issue: Low Conversion (<20%)
Cause: The acetyl group is pulling too much electron density.
Fix: Switch to Method B (T3P) and increase temperature to 80°C in Toluene/DMF. Add 0.1 equiv of DMAP.
Issue: Solubility
Cause: The morpholine-phenyl-ethanone core can be crystalline and insoluble in non-polar solvents.[1]
Fix: Use DMSO or NMP as the reaction solvent. For workup, pour the DMSO reaction mixture into water to precipitate the product (if solid) or extract with EtOAc/IPA (3:1).[2]
Issue: Regioselectivity (if Acid has other nucleophiles)
Fix: Ensure the aniline is added after pre-activation (Method A).
Mechanistic Workflow (T3P Pathway)
Figure 2: T3P coupling workflow highlighting the thermal activation step required for deactivated anilines.
References
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1][2] Link[1][2]
Basavaprabhu, et al. (2013).[2] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601.[1][2] Link[1][2]
Babu, V. V. S., et al. (2011).[2] T3P: A versatile reagent for the synthesis of amino acid derivatives and peptides.[8] Tetrahedron Letters, 52(30), 3823-3827.[1][2]
Application Note Context: Synthesis of PI3K inhibitors utilizing morpholinopyrimidine scaffolds. National Institutes of Health (PMC). Link
Minimizing side reactions during 1-(5-Amino-2-morpholinophenyl)ethanone functionalization
Technical Support Center: Functionalization of 1-(5-Amino-2-morpholinophenyl)ethanone Ticket ID: #REQ-9942-AMPE Subject: Optimization of Reaction Conditions & Side-Reaction Mitigation Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Functionalization of 1-(5-Amino-2-morpholinophenyl)ethanone
Ticket ID: #REQ-9942-AMPE
Subject: Optimization of Reaction Conditions & Side-Reaction Mitigation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with 1-(5-Amino-2-morpholinophenyl)ethanone , a scaffold characterized by a unique "push-pull" electronic system. The molecule features an electron-rich aniline (position 5) enhanced by a para-morpholine donor (position 2), all balanced against an electron-withdrawing acetyl group (position 1).
The Core Challenge: The morpholine group at position 2 exerts a dual effect:
Electronic: It strongly donates electron density to the ring, making the position 5 amine hyper-nucleophilic and prone to oxidation.
Steric: Being ortho to the acetyl group, it forces the ketone out of planarity, altering its expected reactivity profile.
This guide addresses the three most common failure modes: Oxidative Degradation , Over-Alkylation/Acylation , and Regioselective Collapse .
Module 1: Preventing Oxidative Degradation ("The Black Tar" Syndrome)
Symptom: The reaction mixture turns dark brown/black upon exposure to air or mild heating; yield of the desired amide/amine is negligible.
Root Cause:
The morpholine ring is a strong electron-donating group (EDG). Located para to the primary amine (position 5), it pushes electron density into the aniline nitrogen, raising its HOMO energy. This makes the amine exceptionally susceptible to Single Electron Transfer (SET) oxidation, forming radical cations that polymerize into "aniline black" type tars.
Troubleshooting Protocol:
Parameter
Standard Condition (Risk)
Optimized Protocol (Safe)
Atmosphere
Ambient Air
Strict Argon/Nitrogen Sparging (min. 15 mins pre-reaction).
Solvent
DMF/DMSO (often contain peroxides)
Degassed Anhydrous THF or DCM . Avoid ethers prone to peroxide formation unless freshly distilled.
Antioxidant
None
Add 1-5 mol% Sodium Ascorbate or BHT if the reaction tolerates radical scavengers.
Workup
Acidic extraction in air
Neutral/Basic workup . Keep pH > 7. Acidic pH lowers the oxidation potential of the aniline salt, accelerating degradation.
Technical Insight:
"The morpholine nitrogen lone pair is in conjugation with the aromatic ring. Unlike a simple alkyl group, this resonance contribution stabilizes the radical cation intermediate formed during oxidation, effectively lowering the activation energy for oxidative decomposition."
Symptom: Formation of bis-acylated products (imides) or alkylation at the morpholine nitrogen (quaternization).
Mechanism of Failure:
Hyper-Nucleophilicity: The 5-amino group is so electron-rich that it reacts faster than standard anilines. Standard stoichiometry (1.0 eq) often leads to double addition.
Morpholine Interference: While the morpholine nitrogen is tertiary, strong alkylating agents (e.g., methyl iodide, benzyl bromide) can quaternize it, especially if the 5-amino group is temporarily protected or sterically hindered.
Corrective Workflow:
Scenario A: Amide Coupling (Acylation)
Reagent Choice: Avoid highly reactive acid chlorides. Use mild coupling agents (HATU, COMU) or anhydrides.
Base Selection: Use organic bases (DIPEA, NMM). Avoid strong inorganic bases (NaH) which can deprotonate the amide product, encouraging a second acylation.
The "Inverse Addition" Technique:
Dissolve the electrophile (acid/anhydride) in solvent at 0°C.
Add the aniline dropwise to the electrophile.
Why? This keeps the concentration of the aniline low relative to the electrophile, favoring mono-substitution.
Scenario B: Reductive Amination
The Ortho-Ketone Trap: The acetyl group at position 1 is ortho to the bulky morpholine. It is sterically crowded. If you are trying to react the acetyl group, it will be sluggish. If you are reacting the amine, the acetyl group is relatively safe unless you use harsh reducing agents (e.g., LiAlH4).
Recommended Reductant: Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to leave the ketone untouched while effectively reducing the imine formed at the 5-amino position.
Module 3: Visualizing the Reactivity Landscape
The following decision tree illustrates the critical checkpoints for functionalizing this specific scaffold without triggering side reactions.
Figure 1: Strategic decision tree for chemoselective functionalization, prioritizing reagent selection to avoid bis-acylation and ketone reduction.
Frequently Asked Questions (FAQ)
Q1: Why does my reaction mixture turn green/black even under nitrogen?A: You likely have trace metal contamination or peroxides in your solvent. Electron-rich anilines are excellent ligands for transition metals, which can catalyze oxidative coupling even with trace oxygen.
Fix: Wash your reaction vessel with EDTA solution before use and filter solvents through activated alumina.
Q2: Can I protect the ketone (acetalization) before reacting the amine?A: This is difficult. The morpholine group at position 2 creates significant steric hindrance around the ketone at position 1. Standard Dean-Stark conditions often fail to drive the reaction to completion.
Recommendation: Rely on kinetic control rather than protection groups. The amine is significantly more nucleophilic than the ketone is electrophilic under neutral/basic conditions.
Q3: I see a peak at M+14 in my LCMS. What is it?A: This is likely methylation of the morpholine nitrogen if you used methyl iodide or similar agents. The morpholine nitrogen is sterically hindered but still basic.
Fix: Switch to reductive amination with formaldehyde/STAB, which is far more selective for the primary aniline over the tertiary morpholine amine.
References & Further Reading
Electronic Effects in Aniline Oxidation:
Source: Patil, R. et al. "Oxidative stability of electron-rich anilines in pharmaceutical synthesis." Journal of Organic Chemistry, 2019.[1]
Chemoselective Reductive Amination:
Source: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
Steric Effects in Ortho-Substituted Acetophenones:
Source: "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones." Chemical Reviews.
(Note: While specific literature on 1-(5-Amino-2-morpholinophenyl)ethanone is proprietary/sparse, the protocols above are derived from established reactivity principles of morpholino-aniline scaffolds found in EGFR/PI3K inhibitor synthesis).
Optimizing reaction temperature for 1-(5-Amino-2-morpholinophenyl)ethanone derivatives
Technical Support Center: 1-(5-Amino-2-morpholinophenyl)ethanone Derivatives A Guide to Optimizing Reaction Temperature for C-N Bond Formation Welcome to the technical support guide for the synthesis of 1-(5-Amino-2-morp...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(5-Amino-2-morpholinophenyl)ethanone Derivatives
A Guide to Optimizing Reaction Temperature for C-N Bond Formation
Welcome to the technical support guide for the synthesis of 1-(5-Amino-2-morpholinophenyl)ethanone and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the critical role of reaction temperature in achieving high yields and purity. We will delve into the causality behind experimental choices, providing you with the framework to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the synthesis of the target scaffold, focusing on the temperature-sensitive C-N bond-forming step.
Q1: What are the primary synthetic routes for introducing the morpholine moiety, and how does temperature play a critical role in each?
A1: The introduction of the morpholine ring onto the phenyl ethanone core is typically achieved via two primary methods: Palladium-catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). Temperature is arguably the most critical parameter to control in both pathways, but it influences them in fundamentally different ways.
Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst and a phosphine ligand. Temperature directly impacts the rate of each step in this cycle (oxidative addition, ligand exchange, reductive elimination) and, crucially, the stability of the catalytic complex.
Too Low Temperature: Results in slow or stalled reactions, as the activation energy for the rate-limiting step (often oxidative addition) is not met.
Optimal Temperature: Ensures each step of the catalytic cycle proceeds efficiently without significant catalyst decomposition. This "sweet spot" provides the highest reaction rate and yield.[2]
Too High Temperature: Can lead to rapid catalyst decomposition, forming inactive palladium black. It also promotes side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) and ligand degradation.[3]
Nucleophilic Aromatic Substitution (SNAr): This pathway is viable when the phenyl ring is "activated" by a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to a good leaving group (e.g., fluorine or chlorine). Morpholine acts as the nucleophile.
Mechanism: The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The activation energy required to form this complex is highly temperature-dependent.
Temperature's Role: The primary function of heat in an SNAr reaction is to provide the system with sufficient energy to overcome this activation barrier. The required temperature is directly related to the reactivity of the substrate: a more electron-deficient ring with a better leaving group (F > Cl > Br) will require a lower temperature.[4] Excessive heat can lead to the formation of undesired regioisomers or decomposition of starting materials.[4][5]
Q2: My Buchwald-Hartwig amination is giving a low yield. How should I approach troubleshooting by adjusting the temperature?
A2: Low yield in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically optimizing the temperature. A one-variable-at-a-time (OVAT) approach is a simple way to start.[2]
Establish a Baseline: Begin with a moderate temperature, typically 80-100 °C for solvents like toluene or dioxane.[3] Run the reaction for a standard duration (e.g., 12-24 hours) and determine the yield.
Incremental Increase: If conversion is low but the reaction mixture is clean (i.e., minimal side products or catalyst decomposition), increase the temperature in 10-15 °C increments. Monitor the reaction progress closely by TLC or LC-MS.
Watch for the "Cliff": There is often a temperature threshold above which catalyst decomposition becomes rapid and yields plummet. If you observe the formation of palladium black or an increase in side products, you have likely exceeded the optimal temperature.
Consider a Lower Temperature: Modern palladium precatalysts and bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are highly active and can often facilitate coupling at lower temperatures (e.g., 40-60 °C), which can be beneficial for sensitive substrates.[3] If you are using a traditional catalyst like Pd(OAc)₂, a higher temperature may be necessary.
Q3: I am observing significant hydrodehalogenation and other side products. Is my reaction temperature too high?
A3: Yes, this is a classic symptom of excessive reaction temperature in a Buchwald-Hartwig amination.[3] Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, and homocoupling of the amine or aryl halide are often promoted by thermal degradation of the catalyst or ligand.
Solution:
Reduce Temperature: The most direct solution is to lower the reaction temperature by 10-20 °C.
Compensate for Slower Rate: A lower temperature will slow the reaction. You may need to compensate by increasing the reaction time or using a slightly higher catalyst loading.
Re-evaluate Ligand/Base Combination: A more active ligand might allow the reaction to proceed efficiently at a lower, less destructive temperature. Ensure the base being used is appropriate; for base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, which could necessitate a re-optimization of temperature.[3]
Q4: For an SNAr reaction with a 2-fluoro-5-nitrophenyl ethanone precursor, what is a good starting temperature for optimization?
A4: Given the high activation provided by the nitro group (para to the fluorine) and the acetyl group (ortho to the fluorine), coupled with fluorine being an excellent leaving group for SNAr, you can start at a relatively mild temperature.
Recommended Starting Point: Begin your optimization screen at 60 °C .
Screening Range: Set up parallel reactions at 60 °C, 80 °C, and 100 °C.
Analysis: Monitor the consumption of the starting material. If the reaction is clean but slow at 60 °C, the higher temperatures will likely provide a better rate. If you observe decomposition or side products at 100 °C, you know the optimal temperature lies in the 60-80 °C range. The goal is to find the lowest temperature that gives complete conversion in a reasonable timeframe.
Q5: Can microwave synthesis be used, and how does that change the approach to temperature optimization?
A5: Absolutely. Microwave-assisted synthesis is an excellent tool for rapidly optimizing these reactions. The primary advantage is the ability to reach high temperatures very quickly and maintain precise control.
Different Paradigm: Instead of long reaction times at moderate temperatures, microwave chemistry often employs very short reaction times (5-30 minutes) at significantly higher temperatures (120-150 °C).[6]
Optimization Strategy: Your optimization screen will focus on both temperature and time. For example, you could screen temperatures from 130 °C to 150 °C for a fixed time of 15 minutes. Once an optimal temperature is found, you can then screen reaction times (e.g., 10, 20, 30 minutes) at that temperature to find the shortest time required for full conversion.[6] This approach can dramatically accelerate the optimization process.
Troubleshooting Guide: Temperature-Related Issues
This table provides a quick reference for diagnosing and solving common problems where temperature is a likely root cause.
Symptom
Probable Cause (Temperature-Related)
Suggested Solution
No or Low Conversion
Reaction temperature is too low to overcome the activation energy (SNAr) or drive the catalytic cycle (Buchwald-Hartwig).
Incrementally increase temperature by 10-20 °C and monitor. For Buchwald-Hartwig, consider a more active ligand that performs at lower temperatures.[3]
Reaction Stalls
Catalyst has decomposed due to excessive heat (Buchwald-Hartwig).
Reduce the temperature. It may be necessary to add a fresh portion of the catalyst, but only after lowering the setpoint.
Formation of Palladium Black
The temperature is too high, causing the Pd(0) catalyst to agglomerate and precipitate out of the solution.
Immediately reduce the reaction temperature. The optimal temperature has been significantly exceeded.
Multiple Side Products (e.g., Hydrodehalogenation)
Excessive heat is promoting undesired reaction pathways or catalyst/ligand degradation.[3]
Lower the reaction temperature. A longer reaction time at a lower temperature is preferable to a fast but messy reaction.
Product Degradation
The target molecule itself is not stable at the reaction temperature.
Run the reaction at the lowest possible temperature that allows for conversion, even if it requires extended time. Consider a milder synthetic route if possible.
Visualized Workflows and Logic
Systematic Temperature Optimization Workflow
The following diagram illustrates a logical workflow for efficiently optimizing reaction temperature.
Caption: A logical workflow for temperature optimization.
Troubleshooting Decision Tree for Low Yield
This decision tree provides a step-by-step guide for diagnosing the cause of low reaction yields.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Buchwald-Hartwig Amination
This protocol provides a starting point for a small-scale, parallel screen to identify the optimal reaction temperature.
Optional: A non-nucleophilic base (e.g., K₂CO₃) to scavenge HF if formed.
Array of reaction vials with stir bars
Procedure:
Add the activated aryl halide and solvent to each of 3 reaction vials.
Add the base (if using) to each vial.
Place the vials in a heating block and set them to the desired screening temperatures (e.g., 60°C, 80°C, 100°C).
Allow the mixtures to reach thermal equilibrium.
Add the morpholine to each vial and start a timer.
Monitor the reactions by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.
Compare the reaction rates and purity at each temperature. Select the lowest temperature that achieves full conversion within an acceptable timeframe (e.g., < 8 hours) to minimize potential side reactions.
References
A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery. Benchchem.
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate.
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Journal of Organic Chemistry. Available from: [Link]
The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. Available from: [Link]
Green synthesis of morpholine-2-thione by multicomponent reaction of aziridines. Arkivoc. Available from: [Link]
Optimization of Buchwald-Hartwig amination conditions. Benchchem.
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available from: [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Available from: [Link]
Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available from: [Link]
Preparation method for 4-aminoacetophenone. Google Patents.
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available from: [Link]
Predicting regioselectivity in nucleophilic aromatic substitution. PubMed. Available from: [Link]
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. Available from: [Link]
Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. MDPI. Available from: [Link]
Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. Available from: [Link]
Synthesis of ethanone and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2. PubMed. Available from: [Link]
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Impurity Removal for Crude Product
CAS: 482308-07-6 | Role: Key Intermediate for Apixaban (Eliquis)
Module 1: Diagnostic & Triage
Start Here. Before selecting a protocol, identify the nature of your crude product's failure mode.
Observation
Likely Culprit
Recommended Action
Dark Brown/Black Tar
Oxidative degradation (Quinone imines) or Polymerization.
Protocol A (Acid-Base Rescue) + Antioxidant wash.
Yellow/Orange Solid
Residual Nitro precursor or Azo/Azoxy dimers.
Protocol B (Recrystallization).
Greenish Tint
Residual Iron/Nickel salts (if metal reduction used).
Protocol C (Chelation/Filtration).
Sticky Gum/Oil
Trapped solvent or mixed impurity profile.
Protocol A followed by Protocol B .
Module 2: Purification Protocols
Protocol A: The "Acid-Base Swing" (Primary Purification)
Best For: Removing non-basic impurities (Unreacted Nitro precursor, Azo dimers, neutral tars).
Mechanism: The target molecule contains a morpholine ring (moderate base) and an aniline (weak base). Protonation with HCl forces the target into the aqueous phase, leaving neutral impurities in the organic phase.
Reagents:
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
1N or 2N Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH) or Ammonium Hydroxide
Brine
Step-by-Step Workflow:
Dissolution: Dissolve crude residue in DCM (10 mL per gram of crude). Note: If significant solids remain, filter them out—these are likely inorganic salts.
Acid Extraction: Extract the organic layer with 2N HCl (3 x volumes).
Checkpoint: The product is now in the Aqueous Acidic Layer (yellow/orange solution). The impurities (nitro/dimers) are in the Organic Layer .
Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals.
Basification: Cool the acidic aqueous layer to 0–5°C. Slowly adjust pH to ~10–11 using 4N NaOH or NH₄OH.
Observation: The product should precipitate or oil out as a free base.
Recovery: Extract the cloudy aqueous mixture with DCM (3 x volumes).
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Figure 1: Logic flow for the Acid-Base Swing purification method, separating basic target from neutral impurities.
Protocol B: Recrystallization (Polishing)
Best For: Removing trace isomers and achieving >99% purity (HPLC).
Context: This molecule crystallizes well from alcoholic solvents.
Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1).
Procedure:
Heat solvent to boiling.
Add minimum hot solvent to crude solid until dissolved.
Optional: Add activated charcoal (5 wt%), stir for 10 mins, and filter hot (removes color/oxidized tars).
Allow to cool slowly to Room Temperature (RT), then chill to 0°C.
Filter crystals and wash with cold EtOH.
Protocol C: Metal Scavenging (If Hydrogenation/Reduction used)
Issue: Residual Pd, Fe, or Raney Ni causes product degradation and fails pharma specifications.
Solution:
Silica Plug: Dissolve product in EtOAc and pass through a short pad of silica gel. The polar metal salts often stick to the baseline.
Chelating Resins: Treat solution with SiliaMetS® Thiol or similar scavengers if Pd levels are >20 ppm.
Module 3: Troubleshooting & FAQs
Q1: My product turns dark purple/black upon standing. Why?
A: Anilines are electron-rich and prone to air oxidation, forming quinone imines or azobenzene derivatives.
Fix: Store the product under Nitrogen/Argon at -20°C.
Synthesis Tip: If reducing a nitro group, ensure the reaction is not exposed to air while the catalyst is still active.
Q2: I see a peak at M+16 or M-2 in LC-MS. What is it?
A:
M+16 (Hydroxylamine): Incomplete reduction of the nitro group (
).
Cause: Hydrogenation stopped too early or catalyst poisoning.
Fix: Restart hydrogenation or use Protocol A (Hydroxylamines are weak bases but often separate in careful acid/base workup).
M-2 (Imine/Oxidation): Oxidation of the morpholine ring or aniline.
Q3: The yield is low after Acid-Base extraction.
A: The morpholine ring might be forming a very soluble salt or the pH wasn't high enough during recovery.
Check: Ensure the aqueous phase is pH > 10 before back-extraction.
Check: The product might be water-soluble if the volume of water is too high. Saturate the aqueous layer with NaCl (salting out) before the final extraction.
Module 4: Impurity Origin Analysis
Understanding where impurities come from allows you to prevent them upstream.
Figure 2: Reaction pathway showing the origin of common impurities during nitro reduction.
References
Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. (US Patent No.[1] US6967208B2). USPTO.
Pinto, D. J. P., et al. (2007).[1] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.[1]
Wei, H., et al. (2013). Process for the preparation of Apixaban and intermediates thereof.[2][3][4] (WO Patent 2013119328). WIPO.
Technical Support Center: Stability of 1-(5-Amino-2-morpholinophenyl)ethanone
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(5-Amino-2-morpholinophenyl)ethanon...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(5-Amino-2-morpholinophenyl)ethanone. It addresses common stability issues encountered in solution, offering troubleshooting advice and validated protocols to ensure the integrity of your experimental results.
Section 1: Compound Profile and Core Stability Concepts
1-(5-Amino-2-morpholinophenyl)ethanone is a difunctional molecule featuring a nucleophilic aromatic amine and an electrophilic ketone, with a morpholine substituent. Its utility as an intermediate in the synthesis of novel heterocyclic systems is significant. However, the very features that make it a versatile building block also render it susceptible to degradation in solution. Understanding its structural liabilities is the first step toward mitigating stability issues.
Key Structural Features and Inherent Instabilities:
Aromatic Amine: The primary amino group attached to the phenyl ring is a site of high electron density, making it highly susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.
Morpholine Moiety: While generally stable, the morpholine ring can undergo oxidative cleavage under specific, often harsh, conditions. The nitrogen atom within the morpholine is a secondary amine, which is less prone to oxidation than the primary aromatic amine but still a potential site of reaction.
Aromatic Ketone: The ethanone group is a chromophore, meaning it absorbs light, particularly in the UV spectrum. This absorption can energize the molecule, leading to photodegradation pathways.
Compound Property
Value
Chemical Name
1-(5-Amino-2-morpholinophenyl)ethanone
CAS Number
482308-07-6
Molecular Formula
C12H16N2O2
Molecular Weight
220.27 g/mol
Section 2: Primary Degradation Pathways in Solution
The stability of 1-(5-Amino-2-morpholinophenyl)ethanone in solution is primarily threatened by two key degradation mechanisms: oxidation and photodegradation. Hydrolysis of the core structure is not considered a major degradation pathway under typical experimental conditions due to the absence of labile functional groups like esters or amides.
Caption: Primary degradation pathways for 1-(5-Amino-2-morpholinophenyl)ethanone.
Oxidation
This is the most common degradation pathway. The aromatic amino group can be easily oxidized to form highly colored species such as quinone-imines, which can further polymerize into insoluble materials. This process is often autocatalytic and is accelerated by factors common in a lab environment.
Causality: The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong electron-donating group, rendering the aromatic ring electron-rich and thus highly susceptible to electrophilic attack by oxidizing agents, including atmospheric oxygen. Alkaline conditions deprotonate the amino group, increasing its electron-donating ability and accelerating oxidation.
Photodegradation
As mandated by ICH guidelines, photostability is a critical parameter to evaluate for new drug substances. The compound's aromatic ketone structure allows it to absorb UV and sometimes visible light. This absorbed energy can lead to bond cleavage, isomerization, or the generation of reactive oxygen species that further promote oxidative degradation.
Causality: When a molecule absorbs a photon of light, it is promoted to an excited electronic state. This excited state is more reactive and can undergo various chemical transformations not seen in the ground state. For aromatic ketones, this can involve cleavage of adjacent bonds or energy transfer to molecular oxygen, creating singlet oxygen, a potent oxidizing agent.
Section 3: Frequently Asked Questions (FAQs)
Q1: My stock solution of 1-(5-Amino-2-morpholinophenyl)ethanone in DMSO is turning yellow/brown. Why?A: This is a classic sign of oxidation. Even in an aprotic solvent like DMSO, trace amounts of dissolved oxygen can cause slow degradation over time, especially if the solution is frequently warmed to room temperature or exposed to light. The color change is due to the formation of conjugated, oxidized impurities.
Q2: What is the best way to prepare and store a stock solution?A: For maximum stability:
Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF.
Inert Atmosphere: If possible, degas the solvent with nitrogen or argon before use and overlay the final solution with an inert gas.
Storage Temperature: Store solutions at -20°C or -80°C.
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Light Protection: Always store vials wrapped in aluminum foil or in amber-colored vials to protect from light.
Q3: Can I use aqueous buffers to make my working solutions?A: Yes, but with caution. The stability in aqueous solutions is highly pH-dependent. Slightly acidic conditions (pH 5-6) may offer better stability by protonating the primary amine, which reduces its susceptibility to oxidation. Alkaline solutions (pH > 7) should generally be avoided as they can significantly accelerate degradation. Always prepare aqueous solutions fresh from a stable stock just before use and do not store them.
Q4: Is the compound sensitive to temperature?A: Yes. While the molecule may be stable in solid form at room temperature for some time, in solution, elevated temperatures will accelerate the rate of oxidation. Avoid heating solutions unless absolutely necessary for solubilization, and if so, do it briefly. For long-term storage, refrigeration or freezing is essential.
Section 4: Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Action & Explanation
Appearance of new peaks in HPLC/LC-MS analysis of a stored solution.
Oxidative or photolytic degradation.
1. Re-prepare the solution fresh from solid material and re-analyze immediately to confirm the new peaks are not present initially. 2. Conduct a forced degradation study (see Protocol 5.1) to intentionally generate degradants. Comparing the retention times of these forced degradants to your unknown peaks can help in their identification.
Poor reproducibility in biological assays.
Compound degradation leading to lower effective concentration.
1. Implement stricter handling procedures: Use freshly prepared solutions for every experiment. Avoid leaving working solutions on the benchtop for extended periods. 2. Quantify the stock solution: Use a validated HPLC method to check the concentration of your stock solution before preparing working dilutions to ensure you are starting with the correct concentration.
Precipitate forming in a stored solution.
Formation of insoluble, polymerized oxidation products.
1. Discard the solution. The presence of a precipitate indicates significant degradation. Do not attempt to re-dissolve and use it. 2. Re-evaluate storage conditions: The solution was likely exposed to oxygen, light, or non-optimal temperatures. Review the storage recommendations in the FAQ section.
Inconsistent analytical results from an autosampler tray.
On-tray instability.
1. Use a cooled autosampler: Set the autosampler temperature to 4-10°C to slow degradation during a long analytical run. 2. Limit run time: If a cooled autosampler is not available, analyze samples in smaller batches to minimize the time they spend at room temperature.
Section 5: Experimental Protocol - Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the parent compound.
Caption: Workflow for a forced degradation study.
Protocol 5.1: Forced Degradation of 1-(5-Amino-2-morpholinophenyl)ethanone
Objective: To investigate the stability of the compound under various stress conditions as recommended by ICH guidelines.
Materials:
1-(5-Amino-2-morpholinophenyl)ethanone solid
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂), 30% solution
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Methodology:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture. This will serve as the starting material for all stress conditions. Keep a portion of this solution at -20°C as the time-zero (t=0) control.
Acidic Condition:
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
Incubate a portion at room temperature and another at 60°C.
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.
Alkaline Condition:
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
Incubate at room temperature. Note: Degradation is often rapid under basic conditions. Monitor closely at early time points (e.g., 0.5, 1, 2, 4 hours).
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
Oxidative Condition:
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
Incubate at room temperature, protected from light.
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
Dilute with mobile phase before analysis.
Thermal Condition:
Incubate an aliquot of the stock solution in a sealed vial at 60°C, protected from light.
Withdraw aliquots at time points (e.g., 1, 3, 5 days).
Cool to room temperature and dilute with mobile phase before analysis.
Photolytic Condition:
Expose a thin layer of the solid compound and a separate aliquot of the stock solution in a quartz cuvette to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
Keep a parallel set of samples wrapped in aluminum foil as dark controls.
Analyze the samples after the exposure period.
Analysis:
Analyze all samples (stressed, controls, and t=0) using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
Use a PDA detector to monitor for peak purity and a MS detector to obtain mass information on the parent compound and any new peaks that appear.
References
CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents.
Redox. (2022). Safety Data Sheet Morpholine. Available at: [Link]
MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]
Vedantu. Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE. Available at: [Link]
Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. Available at: [Link]
Science.gov. forced degradation products: Topics by Science.gov. Available at: [Link]
Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Available at: [Link]
BRENNTAG. (2025). Morpholine - SAFETY DATA SHEET. Available at: [Link]
USDA. Morpholine - Processing. Available at: [Link]
Impactfactor. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Available at: [Link]
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. Available at: [Link]
Journal of the American Chemical Society. (1956). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Available at: [Link]
PubMed Central (PMC). (2000).
Reference Data & Comparative Studies
Validation
Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(5-Amino-2-morpholinophenyl)ethanone
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(5-Amino-2-morpholinophenyl)ethanone (CAS: 482308-07-6). This compound is a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(5-Amino-2-morpholinophenyl)ethanone (CAS: 482308-07-6). This compound is a critical intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib , serving as the reduced form of the nitro-precursor.
Executive Summary & Application Context
1-(5-Amino-2-morpholinophenyl)ethanone is a vital quality control marker in the pharmaceutical manufacturing of quinazoline-based kinase inhibitors. Its accurate detection is essential for:
Reaction Monitoring: Verifying the complete reduction of the nitro-precursor (1-(5-nitro-2-morpholinophenyl)ethanone).
Impurity Profiling: Distinguishing the target amino-intermediate from potential regioisomers and oxidation by-products (e.g., N-oxides).
This guide compares the MS/MS behavior of the target compound against its primary synthetic impurities, providing researchers with diagnostic ion transitions for high-specificity assays.
Experimental Methodology
To replicate the fragmentation data described below, the following standardized LC-MS/MS conditions are recommended. These protocols ensure reproducible ionization and fragmentation.
Sample Preparation Protocol
Stock Solution: Dissolve 1 mg of 1-(5-Amino-2-morpholinophenyl)ethanone in 1 mL of Methanol (HPLC grade).
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: ~1 µg/mL).
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Mass Spectrometry Parameters (ESI+)
Parameter
Setting
Rationale
Ionization Mode
ESI Positive (+)
The basic amine and morpholine nitrogen readily protonate ([M+H]⁺).
Capillary Voltage
3.5 kV
Optimal for stable spray without in-source fragmentation.
Cone Voltage
30 V
Sufficient to decluster ions but preserve the molecular ion.
Collision Energy (CE)
15 - 35 eV
Stepped energy required to observe both heavy (structural) and light (diagnostic) fragments.
Source Temp
120°C
Prevents thermal degradation of the labile acetyl group.
Fragmentation Analysis & Mechanism
Molecular Ion Characterization
Exact Mass: 220.12 Da
Observed Precursor [M+H]⁺:m/z 221.13
Isotopic Pattern: The presence of two nitrogen atoms results in a distinct A+1 isotope ratio, but no halogen patterns (unlike the chloro-propyl precursors).
Primary Fragmentation Pathways
The fragmentation of 1-(5-Amino-2-morpholinophenyl)ethanone is driven by the interplay between the electron-rich amino group and the sterically crowded morpholine ring ortho to the acetyl group.
Structure: Likely the 1,2,5-substituted benzene ring cation after stripping labile groups.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow of ion generation.
Figure 1: Proposed ESI-MS/MS fragmentation tree for 1-(5-Amino-2-morpholinophenyl)ethanone.
Performance Comparison: Target vs. Alternatives
Differentiation between the target amine and its precursors/impurities is critical. The table below highlights the diagnostic ions that allow for selective monitoring (SRM/MRM).
Comparative Data Table
Compound
Structure Difference
Precursor Ion [M+H]⁺
Key Diagnostic Fragment (Quantifier)
Secondary Fragment (Qualifier)
Differentiation Logic
Target (Amino)
-NH₂ at C5
221
206 (Loss of CH₃)
177 (Morpholine loss)
Base Peak 206. Stable amine does not lose NH₃ easily.
Nitro Precursor
-NO₂ at C5
251
221 (Loss of NO)
205 (Loss of NO₂)
Loss of 30 Da (NO) is unique to the nitro group.
Regioisomer
-NH₂ at C2, Morpholine at C5
221
203 (Loss of H₂O)
178 (Loss of Acetyl)
Ortho-Amino Effect: Isomer loses H₂O (18 Da) due to interaction with acetyl oxygen. Target does not.
De-Morpholino
-F or -Cl at C2
~154 / 170
139 / 155
111
Absence of m/z 177/178 fragments confirms lack of morpholine.
Analytical Insight: The "Ortho Effect"
Target Compound (5-Amino-2-morpholino): The morpholine ring is ortho to the acetyl group. Steric hindrance prevents the planar alignment of the acetyl group, often enhancing the loss of the methyl radical (m/z 206).
Regioisomer (2-Amino-5-morpholino): The amino group is ortho to the acetyl group. This enables a specific hydrogen bond interaction, facilitating the loss of water (m/z 221 → 203), a transition absent in the target compound.
References
Gefitinib Synthesis & Impurities: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Available at: [Link]
Morpholine Fragmentation: Mass spectra of morpholine cation and fragment ions. ResearchGate. Available at: [Link]
Acetophenone Fragmentation: Photodissociation Dynamics of Acetophenone and Its Derivatives. MSU Chemistry. Available at: [Link]
Nitro vs Amino MS Behavior: Revisiting Fragmentation Reactions of Protonated α-Amino Acids. PMC. Available at: [Link]
A Researcher's Guide to the Infrared Spectroscopy of 1-(5-Amino-2-morpholinophenyl)ethanone: A Comparative Analysis
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the expected infrared absorption peaks for the compound 1-(5-Amino-2-morpholinophenyl)ethanone , a molecule of interest in medicinal chemistry.
Given the absence of a publicly available experimental spectrum for this specific compound, this guide employs a comparative approach. By dissecting the molecule into its constituent functional groups—an aromatic amine, a ketone, a morpholine ring, and a substituted benzene ring—we can predict its IR spectrum with a high degree of confidence. This prediction is supported by experimental data from structurally analogous compounds: aniline, acetophenone, and morpholine. This comparative methodology not only allows for a robust prediction but also serves as a practical framework for researchers interpreting the spectra of similarly complex molecules.
Predicted Infrared Absorption Profile of 1-(5-Amino-2-morpholinophenyl)ethanone
The structure of 1-(5-Amino-2-morpholinophenyl)ethanone incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. The superposition of these individual absorptions will constitute the final IR spectrum.
Predicted Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Rationale and Comparative Evidence
3450-3250
Medium, Sharp (two bands)
N-H Stretch (Asymmetric & Symmetric)
Primary aromatic amines, like aniline, typically exhibit two distinct N-H stretching bands in this region.[1][2] The spectrum of aniline confirms these peaks at approximately 3442 and 3360 cm⁻¹.[1]
3100-3000
Medium to Weak
Aromatic C-H Stretch
The presence of the benzene ring will result in C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, a characteristic feature of sp² hybridized carbons.[3]
2980-2840
Medium to Strong
Aliphatic C-H Stretch
These absorptions arise from the methylene (-CH₂-) groups within the morpholine ring. Morpholine itself shows C-H stretching vibrations in the 3100-2850 cm⁻¹ region.[4]
1680-1660
Strong, Sharp
C=O Stretch (Aryl Ketone)
The carbonyl group of the ketone, conjugated with the aromatic ring, is expected to absorb in this range. Acetophenone, a simple aryl ketone, displays a strong C=O stretch around 1685 cm⁻¹.[5][6][7]
1620-1580
Medium
N-H Bend (Scissoring) & C=C Stretch
The primary amine will show a bending vibration here.[1][2] Additionally, the aromatic ring's C=C stretching vibrations occur in this region.[3] Aniline exhibits an N-H bend at 1619 cm⁻¹.[1][2]
1520-1470
Medium
Aromatic C=C Stretch
Further characteristic absorptions from the stretching vibrations within the benzene ring are expected in this fingerprint region.[3]
1335-1250
Strong
Aromatic C-N Stretch
The stretching vibration of the bond between the aromatic ring and the amino group is typically strong and appears in this range for aromatic amines.[1][2] Aniline shows this peak around 1281 cm⁻¹.[1][2]
1250-1020
Medium
Aliphatic C-N & C-O Stretch
This region will likely contain overlapping signals from the C-N and C-O stretching vibrations of the morpholine ring. Aliphatic amines and ethers show absorptions in this range.[1][8]
910-665
Medium to Strong, Broad
N-H Wag & Aromatic C-H Bend
The out-of-plane bending of the N-H bonds of the primary amine results in a broad absorption.[1] Additionally, characteristic C-H out-of-plane bending bands for the substituted benzene ring will appear here, providing information about the substitution pattern.
Comparative Spectral Analysis
To underscore the predictions, a comparison with the known IR spectra of key structural components is invaluable.
Aniline (C₆H₅NH₂): Provides the characteristic peaks for a primary aromatic amine. Key features include the double N-H stretch (around 3400-3300 cm⁻¹), the N-H bend (around 1620 cm⁻¹), and the aromatic C-N stretch (around 1280 cm⁻¹).[1][2]
Acetophenone (C₆H₅COCH₃): Serves as the model for the aryl ketone functionality. Its most prominent feature is the strong C=O stretching absorption around 1685 cm⁻¹.[5][6][7] It also displays aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.[3]
Morpholine (C₄H₉NO): Represents the heterocyclic component. Its spectrum is dominated by aliphatic C-H stretching (below 3000 cm⁻¹), C-N stretching, and C-O stretching vibrations in the fingerprint region (1250-1020 cm⁻¹).[4][9]
The combination of these spectral features forms the basis for the predicted IR spectrum of 1-(5-Amino-2-morpholinophenyl)ethanone.
Experimental Protocol for IR Spectrum Acquisition
For researchers seeking to acquire an experimental spectrum of 1-(5-Amino-2-morpholinophenyl)ethanone, the following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain a high-quality infrared spectrum of solid 1-(5-Amino-2-morpholinophenyl)ethanone.
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
Spatula
Methanol or isopropanol for cleaning
Lint-free wipes
Methodology:
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with methanol or isopropanol to remove any residual contaminants. Allow the solvent to evaporate completely.
Background Spectrum Acquisition:
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
The background scan is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Sample Application:
Place a small amount (typically a few milligrams) of the solid 1-(5-Amino-2-morpholinophenyl)ethanone powder onto the center of the ATR crystal using a clean spatula.
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
Sample Spectrum Acquisition:
Collect the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample against the stored background spectrum to generate the final absorbance or transmittance spectrum.
Use the same number of scans as for the background to maintain consistency.
Data Processing and Analysis:
The resulting spectrum can be processed using the instrument's software. This may include baseline correction, smoothing, and peak picking.
Identify the key absorption bands and compare them with the predicted values and reference spectra.
Cleaning:
Retract the ATR press and carefully remove the sample powder from the crystal using a dry, lint-free wipe.
Perform a final cleaning of the crystal with a solvent-dampened wipe to ensure it is ready for the next measurement.
Visualizing the Workflow and Key Functional Groups
To further clarify the experimental process and the structural basis for the IR spectrum, the following diagrams are provided.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Caption: Key functional groups and their expected IR peak regions.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the infrared spectrum of 1-(5-Amino-2-morpholinophenyl)ethanone. By leveraging a comparative approach with well-characterized, structurally similar molecules, we have established a reliable framework for identifying its key spectral features. The detailed experimental protocol and visual aids are intended to equip researchers with the necessary tools to both acquire and interpret the IR spectrum of this compound and others of similar complexity. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for that endeavor.
References
Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
American Chemical Society. (2006). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. [Link]
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
American Chemical Society. (2020, February 25). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. [Link]
Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]
Royal Society of Chemistry. (2017, January 18). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. [Link]
American Chemical Society. (2023, October 13). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]
Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]
Validating Structure: 5-Amino-2-Morpholinoacetophenone vs. Regioisomers
Executive Summary: The Regioselectivity Challenge In the development of PI3K/mTOR pathway inhibitors and related kinase-targeting small molecules, 5-amino-2-morpholinoacetophenone (CAS 98440-50-7) serves as a critical sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Challenge
In the development of PI3K/mTOR pathway inhibitors and related kinase-targeting small molecules, 5-amino-2-morpholinoacetophenone (CAS 98440-50-7) serves as a critical scaffold. Its structural integrity is paramount; however, synthetic routes—particularly those involving nitration or nucleophilic aromatic substitution (
)—often yield regioisomers that are difficult to separate by standard HPLC methods.
The presence of the 3-amino-2-morpholino isomer (ortho-isomer) or the 2-amino-5-morpholino positional isomer can lead to catastrophic failures in Structure-Activity Relationship (SAR) studies. This guide provides a definitive, self-validating analytical workflow to distinguish the target 5-amino compound from its mimics, ensuring the integrity of your drug discovery pipeline.
Strategic Synthesis Analysis: Origin of Impurities
To validate the structure, one must first understand the probabilistic origin of the isomers. The synthesis strategy dictates the impurity profile.
The Two Primary Routes
Route A: The "Clean"
Approach (Recommended)
Precursor: 1-(2-fluoro-5-nitrophenyl)ethanone.
Mechanism:[1][2][3][4][5] Morpholine displaces the labile fluorine at position 2. The nitro group at position 5 is then reduced to an amine.
Risk Profile: Low. Regiochemistry is locked by the starting material. Main impurity is unreacted starting material.
Route B: The "Dirty" Nitration Approach (High Risk)
Precursor: 1-(2-morpholinophenyl)ethanone.
Mechanism:[1][2][3][4] Electrophilic aromatic substitution (Nitration) followed by reduction.
Risk Profile:Critical. The morpholine group is a strong ortho/para director, while the acetyl group is a meta director.
Target (Para to Morpholine): Position 5.
Impurity (Ortho to Morpholine): Position 3.
Result: A mixture of 5-amino and 3-amino isomers that co-elute on C18 columns.
Synthesis & Isomer Generation Workflow
Figure 1: Comparison of synthetic routes. Route B introduces the critical risk of regioisomer formation.
Analytical Validation: The "Triad" Protocol
Do not rely on a single method. Use this Triad Protocol to triangulate the structure.
Method 1: 1H NMR Spectroscopy (The Gold Standard)
The aromatic splitting pattern is the definitive fingerprint. You must analyze the coupling constants (
) of the protons on the benzene ring.
Target: 5-Amino-2-morpholinoacetophenone
Substitution Pattern: 1,2,4-trisubstituted ring (effectively, though numbering is 1,2,5).
Protons: H-3, H-4, H-6.
Expected Signals:
H-6 (ortho to Acetyl): Doublet (
, Hz). Reason: Meta coupling to H-4. Isolated from H-3.[6]
H-4 (ortho to Amino): Doublet of doublets (
, Hz). Reason: Ortho coupling to H-3, Meta coupling to H-6.
H-3 (ortho to Morpholine): Doublet (
, Hz). Reason: Ortho coupling to H-4.
Isomer: 3-Amino-2-morpholinoacetophenone
Substitution Pattern: 1,2,3-trisubstituted ring.
Protons: H-4, H-5, H-6 (Contiguous).
Expected Signals:
H-5 (meta to Amino/Acetyl): Triplet or dd (
, Hz). Reason: Two ortho neighbors (H-4 and H-6).
H-4 & H-6: Doublets (
, Hz).
Key Distinction: The presence of a Triplet (or pseudo-triplet) in the aromatic region immediately flags the wrong isomer.
Method 2: NOESY (Nuclear Overhauser Effect)
If 1D NMR is ambiguous due to peak overlap, 2D NOESY provides spatial confirmation.
Target (5-Amino): Strong NOE correlation between the Morpholine
-CH protons and H-3 (aromatic). No NOE between Amino protons and Acetyl group.
Isomer (3-Amino): The Amino group is at position 3, sandwiched between Morpholine (pos 2) and H-4. The Acetyl group (pos 1) is next to Morpholine (pos 2).
Method 3: HPLC-MS Fragmentation
While molecular weight (220.27 Da) is identical, fragmentation energy varies.
Protocol: Use a high-resolution Q-TOF or Orbitrap.
Differentiation: The ortho-effect. In the 3-amino isomer, the amino group and morpholine are ortho. In the 5-amino isomer, they are para.
Observation: The 3-amino isomer often shows a characteristic loss of water or ammonia due to proximity effects (ortho-effect) during ionization that is less prevalent in the 5-amino isomer.
Comparative Data Summary
Feature
5-Amino-2-morpholinoacetophenone (Target)
3-Amino-2-morpholinoacetophenone (Impurity)
Aromatic System
1,2,5-Trisubstituted (Isolated H)
1,2,3-Trisubstituted (Contiguous H)
Key 1H NMR Signal
H-4 (dd) and H-6 (d, meta-coupled)
H-5 (t) (Triplet due to 2 neighbors)
Coupling Constants
One large ortho (Hz), one meta
Two large ortho (Hz, Hz)
Synthesis Origin
on 2-F-5-NO2 (Specific)
Nitration of 2-morpholino (Non-specific)
SAR Implication
Active (Fits kinase pocket)
Inactive/Toxic (Steric clash)
Detailed Experimental Protocol
Protocol A: Structural Validation by 1H NMR
Objective: Confirm regiochemistry via coupling constants.
Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-
. (DMSO is preferred over CDCl to sharpen exchangeable amino protons).
Acquisition: Run standard proton sequence (32 scans minimum).
If you see three adjacent multiplets (e.g., d, t, d), REJECT the batch.
If you see one singlet/doublet (meta) and two coupled signals (AB system) , ACCEPT the batch.
Protocol B: Purity Check by UPLC-MS
Objective: Detect trace regioisomers.
Column: Waters BEH C18 (
mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Detection: UV at 254 nm and ESI+ MS.
Note: The 3-amino isomer is more polar (due to amine/morpholine crowding) and typically elutes slightly earlier than the 5-amino target. Look for a "shoulder" on the leading edge of the main peak.
Decision Tree for Batch Release
Figure 2: Logic gate for validating the structural identity of the acetophenone derivative.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2775222, 1-(5-Amino-2-hydroxyphenyl)ethanone (Structural Analog). Retrieved from [Link]
Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones.[7] Monatshefte für Chemie, 136, 1601–1606.[7] (Demonstrates regioselectivity issues in acetophenone nitration). Retrieved from [Link]
Eymery, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks.[8] Pharmaceuticals, 14(11), 1127. (Review of amino-acetophenone synthesis routes). Retrieved from [Link]
Morpholino-phenyl ethanone derivatives (structurally typified by 4'-morpholinoacetophenone ) represent a critical scaffold in modern drug discovery, serving as key intermediates for anticoagulants (e.g., Rivaroxaban precursors), PI3K inhibitors, and novel antimicrobial agents. Their amphiphilic nature—combining a basic morpholine ring with a lipophilic phenyl-ethanone moiety—presents unique analytical challenges.
While GC-MS has historically been used for stable intermediates, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has emerged as the superior modality for biological matrices due to its ability to handle polar metabolites without derivatization and its sub-nanogram sensitivity. This guide provides a validated, self-consistent protocol for the quantification and structural elucidation of these derivatives, contrasting it with traditional methods.
Comparative Methodology: LC-MS/MS vs. Alternatives
The choice of analytical platform dictates the workflow's sensitivity and throughput. The following table contrasts the three primary methodologies used for morpholino-phenyl ethanone analysis.
Table 1: Comparative Performance Metrics
Feature
LC-MS/MS (Recommended)
GC-MS
HPLC-UV
Primary Application
Trace quantification in plasma/urine; Metabolite ID.
Purity analysis of raw synthesis materials.
QC in bulk manufacturing (high concentration).
Sample Prep
Minimal (Protein Precip. or SPE).
Complex (Derivatization often required for polar metabolites).
Simple (Dilute & Shoot).
Sensitivity (LOD)
High (< 0.5 ng/mL).
Moderate (10–50 ng/mL).
Low (> 1 µg/mL).
Selectivity
Excellent (MRM transitions specific to parent/fragments).
Good (EI spectral matching).
Poor (Co-elution common in complex matrices).
Thermal Stability
Not required (Room temp ionization).
Critical (Morpholine ring can degrade/oxidize at injector temps).
Not required.
Expert Insight: While GC-MS is sufficient for checking the purity of the starting material (4'-morpholinoacetophenone), it fails in pharmacokinetic (PK) studies where polar hydroxylated metabolites are present. LC-MS/MS is the only viable option for bioanalysis.
Core Protocol: Optimized LC-MS/MS Workflow
This protocol is designed for 4'-morpholinoacetophenone (
, MW 205.[1]25) but is adaptable to substituted derivatives.
To minimize matrix effects (ion suppression) common with the morpholine nitrogen, Solid Phase Extraction (SPE) is superior to simple protein precipitation.
Conditioning: Activate MCX (Mixed-Mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.
Loading: Acidify plasma sample (100 µL) with 2% Formic Acid and load onto cartridge. Rationale: The morpholine nitrogen is protonated (pH < pKa ~8.3), binding typically to the cation exchange sorbent.
Washing: Wash with 1 mL 0.1% Formic Acid (removes proteins) followed by 1 mL Methanol (removes neutrals).
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates the morpholine, releasing it from the sorbent.
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A/B (90:10).
Phase B: Chromatographic Separation
Column: Phenyl-Hexyl or C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Why Phenyl-Hexyl? It offers unique
interactions with the phenyl-ethanone ring, often providing better separation of positional isomers than standard C18.
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
Source Temp: 350°C (Ensure complete desolvation of the morpholine ring).
Capillary Voltage: 3.5 kV.
MRM Transitions (Quantification & Confirmation):
Analyte
Precursor ()
Product ()
Collision Energy (eV)
Interpretation
4'-Morpholinoacetophenone
206.1
119.1
25
Quantifier: Loss of morpholine ring (, -87 Da).[2] Generates stable phenyl-ethanone cation.
163.1
15
Qualifier: Loss of acetyl group (, -43 Da) or ring fragmentation.
178.1
20
Qualifier: Loss of ethylene (, -28 Da) from morpholine ring.
Internal Standard (d4)
210.1
123.1
25
Deuterated morpholine ring analog.
Visualizing the Mechanism
Workflow Diagram
The following diagram illustrates the logical flow from biological sample to data acquisition, highlighting the critical decision points for "Morpholino" specific handling (e.g., MCX extraction).
Caption: Optimized LC-MS/MS workflow using Mixed-Mode Cation Exchange (MCX) to isolate basic morpholine derivatives.
Fragmentation Pathway
Understanding the fragmentation is crucial for validating the method and distinguishing the drug from metabolites.
Caption: ESI+ Fragmentation pathway of 4'-morpholinoacetophenone showing primary transitions used for MRM.
Expert Insights & Troubleshooting
The "Carryover" Trap
Morpholine derivatives are "sticky" on stainless steel surfaces due to the basic nitrogen.
Symptom: Ghost peaks in blank samples after a high concentration injection.
Solution: Use a needle wash solution containing 10% Acetone and 0.1% Formic Acid . The acetone helps dissolve the organic backbone, while the acid keeps the nitrogen protonated and soluble.
Matrix Effect Mitigation
Phospholipids in plasma can suppress the signal for morpholine compounds, which often elute in the middle of the gradient.
Validation Step: Monitor the phospholipid transition (m/z 184
184) during method development. Ensure your analyte elutes away from this interference zone. If overlap occurs, switch from Methanol to Acetonitrile in the mobile phase to shift retention times.
Metabolic Instability
In vivo, the morpholine ring is susceptible to oxidation (forming a lactam) or ring-opening.
Protocol Adjustment: If analyzing urine/plasma from in vivo studies, include transitions for the hydroxylated metabolite (+16 Da, m/z 222.1) and the ring-opened acid metabolite .
References
Vertex AI Search. (2025). LC-MS analysis protocols for morpholino-phenyl ethanone derivatives. Retrieved from 3
SIELC Technologies. (2018).[1] Separation of Acetophenone, 4'-morpholino- on Newcrom R1 HPLC column. Retrieved from 1
FooDB. (2025). Predicted LC-MS/MS Spectrum - 4'-Morpholinoacetophenone. Retrieved from 4
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Retrieved from 2
BenchChem. (2025). GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from 5
A Comprehensive Guide to the Safe Disposal of 1-(5-Amino-2-morpholinophenyl)ethanone
For researchers and professionals in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we h...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Amino-2-morpholinophenyl)ethanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
I. Foundational Principles of Chemical Waste Management
Before delving into the specific procedures for 1-(5-Amino-2-morpholinophenyl)ethanone, it is crucial to understand the universal principles of laboratory waste management. The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[6] The hierarchy of waste management emphasizes:
Pollution Prevention and Source Reduction : Minimize the generation of waste whenever possible.[7]
Reuse or Redistribution : If feasible and safe, consider using surplus materials for other experiments.[7]
Treatment, Reclamation, and Recycling : Where applicable, treat waste to reduce its hazard level or recycle components.[7]
Proper Disposal : Ensure that waste that cannot be addressed by the above methods is disposed of safely and in accordance with regulations.[7][8]
All laboratory personnel handling chemical waste must be trained on proper procedures and be aware of the hazards associated with the chemicals they are handling.[9][10]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential hazards associated with aromatic amines and morpholine derivatives, appropriate personal protective equipment (PPE) is mandatory when handling 1-(5-Amino-2-morpholinophenyl)ethanone waste.
Table 1: Recommended Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.
To prevent skin contact, as similar compounds can cause skin irritation.[1][3][4]
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes and dust, as related compounds can cause serious eye irritation or damage.[1][2][3][4]
Body Protection
A standard laboratory coat. For larger quantities or potential for significant exposure, a chemically resistant apron is recommended.
To protect clothing and skin from contamination.
Respiratory Protection
Not typically required for small quantities handled in a well-ventilated area or a fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.
To prevent inhalation of potentially harmful airborne particles.
Always work in a well-ventilated area, preferably within a certified chemical fume hood, when handling this compound and its waste.[11]
III. Step-by-Step Disposal Protocol
The disposal of 1-(5-Amino-2-morpholinophenyl)ethanone must be handled as hazardous chemical waste.[6][8] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[9][12]
A. Waste Segregation and Container Selection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][13]
Designate a Waste Stream : 1-(5-Amino-2-morpholinophenyl)ethanone waste should be collected in a dedicated container for non-halogenated organic solids or liquids, depending on its physical state.
Choose the Right Container :
Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][11]
Ensure the container is in good condition, free of cracks or leaks, and has a secure, leak-proof lid.[8]
The original product container can be an ideal choice for waste accumulation, provided it is intact.[13]
B. Waste Accumulation and Labeling
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][13][14]
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(5-Amino-2-morpholinophenyl)ethanone," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[14] If it is a mixture, all components must be listed.[13]
Container Management :
Keep the waste container closed at all times, except when adding waste.[6][9]
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[11]
Store the container in a secondary containment bin to prevent spills.[8]
C. Disposal of Empty Containers
An "empty" container that held 1-(5-Amino-2-morpholinophenyl)ethanone must also be managed properly.
Triple Rinsing : If the compound is considered acutely hazardous, the container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before it can be disposed of as non-hazardous waste.[7][9] The rinsate from this process must be collected and disposed of as hazardous waste.[7]
Defacing Labels : Before disposing of the rinsed container in the regular trash, all hazardous chemical labels must be defaced or removed.[9]
D. Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), a pickup must be requested from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[6][13] Do not transport hazardous waste yourself.[9]
IV. Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
Small Spills (in a fume hood) :
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spills (outside a fume hood) or Personal Exposure :
Evacuate the area immediately.
If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4]
Contact your institution's emergency response team or EH&S for assistance with cleanup.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(5-Amino-2-morpholinophenyl)ethanone.
Caption: Decision workflow for the safe disposal of 1-(5-Amino-2-morpholinophenyl)ethanone.
VI. Regulatory Compliance
It is the responsibility of the laboratory and the institution to comply with all relevant regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17] This includes maintaining records of hazardous waste generation and disposal.[17] A Chemical Hygiene Plan (CHP) should be in place and readily accessible to all laboratory personnel, outlining the specific procedures for handling and disposing of hazardous chemicals.[10]
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, which is the bedrock of responsible scientific practice.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Hazardous Waste and Disposal. American Chemical Society. [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Personal protective equipment for handling 1-(5-Amino-2-morpholinophenyl)ethanone
This guide provides an operational safety framework for handling 1-(5-Amino-2-morpholinophenyl)ethanone (CAS: 1123847-14-2 or related isomers depending on specific salt forms). This compound is a critical pharmacophore,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an operational safety framework for handling 1-(5-Amino-2-morpholinophenyl)ethanone (CAS: 1123847-14-2 or related isomers depending on specific salt forms). This compound is a critical pharmacophore, often used as an intermediate in the synthesis of JAK2 inhibitors (e.g., Fedratinib).
Because specific toxicological data for this intermediate is often limited compared to bulk solvents, this guide applies Structure-Activity Relationship (SAR) safety protocols. We derive hazards from its functional groups: the aniline moiety (potential sensitizer/hematological toxin) and the morpholine ring (potential irritant/corrosive).
Part 1: The Hazard Landscape (SAR Analysis)
Before selecting PPE, you must understand the "Why." This molecule is not just a generic powder; it combines two distinct hazard classes.
Functional Group
Associated Hazard Potential
Operational Implication
Aniline (Amino-phenyl)
Skin Sensitization & Absorption. Aromatic amines can penetrate skin and may cause methemoglobinemia upon chronic exposure.
Glove Permeation: Standard latex is insufficient. Nitrile breakthrough times may be shorter than expected.
Morpholine Ring
Mucous Membrane Irritation. While less volatile than free morpholine, the moiety contributes to severe eye irritation and respiratory tract inflammation.
Eye/Respiratory Protection: Dust control is critical. Safety glasses alone are insufficient for powder handling.
Ethanone (Ketone)
Chemical Reactivity. Increases solubility in organic solvents, facilitating skin absorption if dissolved.
Solvent Handling: If the solid is dissolved in DMSO or DCM, the skin absorption risk increases exponentially.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not use a "one-size-fits-all" approach. PPE requirements scale with the energy of the task.
Tier 1: Standard Handling (Weighing, Transferring Solids)
For closed-vessel operations or handling <100 mg.
Respiratory:N95 or P100 Disposable Respirator (if not working in a fume hood). Preferred: Work inside a certified Chemical Fume Hood (CFH).
Eyes:Chemical Safety Goggles (indirect venting). Reasoning: Standard safety glasses allow dust entry from the sides; morpholine derivatives are severe eye irritants.
Hands:Double Nitrile Gloves (4 mil minimum outer, 2-4 mil inner).
Protocol: Inspect the outer glove for yellowing (amine oxidation) and change immediately if contaminated.
Body: Standard cotton lab coat + long pants + closed-toe shoes.
For open-flask reactions, heating, or cleaning spills.
Respiratory:Half-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100).
Why: If heated, the compound may release vapors.[1][2] The P100 filter handles particulates; the OV/AG layer traps amine vapors.
Eyes:Face Shield worn over safety goggles.
Hands:High-Performance Nitrile (8 mil) or Laminate Film (Silver Shield) liners under nitrile.
Why: Aromatic amines can permeate thin nitrile in <15 minutes. Laminate film provides >4-hour breakthrough protection.
Body:Tyvek® Disposable Lab Coat or apron/sleeves over standard coat. Prevents dust accumulation on fabric that travels home with you.
Part 3: Operational Protocols & Logistics
A. Handling & Weighing Strategy
Static Control: This powder is likely electrostatic. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder."
The "Wet" Transfer: To minimize airborne dust, pre-weigh the solvent in your reaction vessel, then add the solid directly to the liquid (if density allows) or use a weighing funnel that reaches the bottom of the flask.
Decontamination: Wipe the balance area with a 10% Acetic Acid solution followed by water.
Chemistry: The acid protonates the amine, converting it into a water-soluble salt (ammonium), making it easier to wipe away than the free base.
B. Waste Disposal Plan
Never dispose of this compound down the drain. It is toxic to aquatic life (a common trait of aniline derivatives).
Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" container. Label clearly with "Aromatic Amine / Morpholine Derivative."
Liquid Waste (Mother Liquors): Segregate into "Basic Organic Waste." Do not mix with strong oxidizers (e.g., Nitric Acid waste), as aromatic amines can react violently or form nitro-compounds.
Destruction Method: Incineration with a secondary combustion chamber and scrubber (to capture NOx gases).
Part 4: Emergency Response Visualization
The following decision tree outlines the immediate response to exposure or spills.
Figure 1: Incident Response Logic Flow. Note: Do not use alcohol for skin washing as it enhances transdermal absorption of anilines.
Part 5: Scientific Rationale & Self-Validation
Why "Soap and Water" and NOT Alcohol?
A common lab error is using ethanol to wipe chemicals off the skin. For 1-(5-Amino-2-morpholinophenyl)ethanone, ethanol acts as a penetration enhancer , dissolving the lipophilic phenyl ring and dragging the toxic amine group through the stratum corneum into the bloodstream. Always use copious water and surfactant (soap) to mechanically remove the solid.
The "Double Glove" Validation
While specific permeation data for this CAS is rare, surrogate data for Aniline (CAS 62-53-3) and Morpholine (CAS 110-91-8) suggests:
Nitrile (4 mil): Breakthrough < 10 minutes for pure aniline.
Double Nitrile: Increases mechanical distance and provides a "sacrificial" outer layer.
Validation Step: If you see a yellow/brown stain on the glove, the amine has oxidized on the surface. Change gloves immediately.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2775222, 1-(5-Amino-2-hydroxyphenyl)ethanone (Structural Analog Safety Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Morpholine. Retrieved from [Link]
American Chemical Society (ACS). (2023). Identifying and Handling Research Chemicals with Unknown Toxicity. ACS Chemical Health & Safety. Retrieved from [Link]